1,2-Dichloroethane-d4

描述

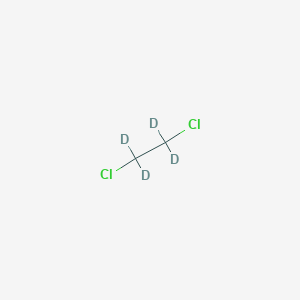

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLDOOZREJYCGB-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17060-07-0 | |

| Record name | Ethane-1,1,2,2-d4, 1,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17060-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated 1,2-Dichloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for deuterated 1,2-dichloroethane (1,2-dichloroethane-d4), a valuable isotopically labeled compound used in a variety of scientific applications, including as a solvent in NMR spectroscopy and as an internal standard for mass spectrometry. This document details the necessary precursors, reaction conditions, and purification methods, and presents quantitative data in a clear, tabular format. Furthermore, this guide includes visual representations of the synthetic pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound (ClCD₂CD₂Cl) is the deuterated analog of 1,2-dichloroethane, where all four hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts a greater molecular weight, which is readily distinguishable by mass spectrometry, and alters the nuclear magnetic properties, making it a nearly "invisible" solvent in ¹H NMR spectroscopy. The synthesis of this compound with high isotopic purity is crucial for its applications in sensitive analytical techniques. The most common and efficient method for the preparation of this compound involves a two-step process: the synthesis of the precursor, ethylene-d4, followed by its direct chlorination.

Synthetic Pathway

The synthesis of this compound is primarily achieved through the direct chlorination of ethylene-d4. Ethylene-d4 itself can be synthesized from commercially available, highly deuterated precursors such as acetylene-d2.

Caption: Synthetic route to this compound from acetylene-d2.

Experimental Protocols

Synthesis of Ethylene-d4 from Acetylene-d2

The preparation of ethylene-d4 is a critical first step. While various methods exist for the synthesis of ethylene, for obtaining the deuterated analogue, a common route starts from the highly deuterated and commercially available acetylene-d2.

Step 1: Synthesis of 1,2-Dibromoethane-d4

Acetylene-d2 is first converted to 1,2-dibromoethane-d4 by the addition of deuterium bromide (DBr).

-

Reaction: C₂D₂ + 2 DBr → BrCD₂CD₂Br

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 1,2-dibromoethane-d4.

Detailed Protocol:

-

A reaction vessel is charged with a suitable solvent, such as a high-boiling point ether, and cooled in an appropriate bath (e.g., dry ice/acetone).

-

Acetylene-d2 gas is bubbled through the solvent.

-

Deuterium bromide gas is then introduced into the reaction mixture. The reaction is typically carried out in the gas phase or in a suitable solvent.

-

The reaction progress can be monitored by observing the consumption of the starting materials.

-

Upon completion, the reaction mixture is warmed to room temperature, and the product, 1,2-dibromoethane-d4, is isolated and purified by distillation.

Step 2: Synthesis of Ethylene-d4

1,2-Dibromoethane-d4 is then dehalogenated to yield ethylene-d4 gas using a reducing agent such as zinc dust.

-

Reaction: BrCD₂CD₂Br + Zn → C₂D₄ + ZnBr₂

Detailed Protocol:

-

A reaction flask is charged with zinc dust and a high-boiling point solvent (e.g., dioxane or a glycol).

-

The mixture is heated, and 1,2-dibromoethane-d4 is added dropwise.

-

The evolved ethylene-d4 gas is passed through a series of traps to remove any solvent vapors and impurities.

-

The purified ethylene-d4 gas can be used directly in the next step or collected in a gas bag or cylinder.

Synthesis of this compound

The final step is the direct chlorination of ethylene-d4. This reaction is typically carried out in the liquid phase using the product itself as the reaction medium and is often catalyzed.

-

Reaction: C₂D₄ + Cl₂ → ClCD₂CD₂Cl

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

-

A reaction vessel is charged with a small amount of previously synthesized this compound to act as a solvent.

-

A catalyst, such as iron(III) chloride (FeCl₃) or copper(II) chloride (CuCl₂), is added to the solvent.[1][2]

-

The reaction mixture is brought to the desired temperature, typically between 50-120°C.[1]

-

Ethylene-d4 gas and chlorine gas are bubbled through the reaction mixture simultaneously at approximately equimolar rates. The reaction is exothermic, and the temperature should be carefully controlled.

-

After the reaction is complete, the crude product is cooled and washed with water and a dilute aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove the catalyst and any unreacted chlorine.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and purified by fractional distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its precursor, ethylene-d4.

Table 1: Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| Ethylene-d4 | C₂D₄ | 32.08 | -103.7 | -169.4 | - |

| This compound | ClCD₂CD₂Cl | 102.98 | 83.5 | -35.3 | 1.307 |

Table 2: Typical Reaction Parameters and Outcomes

| Reaction Step | Catalyst | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Isotopic Purity (%) |

| Ethylene-d4 from 1,2-Dibromoethane-d4 | Zinc | 80-100 | 1 | >90 | >99 |

| This compound from Ethylene-d4 | FeCl₃ or CuCl₂ | 50-120 | 1-5 | >95 | >99 |

Conclusion

The synthesis of deuterated 1,2-dichloroethane with high isotopic purity is a well-established process that is crucial for its application in modern analytical and research settings. The direct chlorination of ethylene-d4, which is accessible from deuterated acetylene, provides a reliable and efficient synthetic route. Careful control of reaction conditions and rigorous purification are paramount to achieving the desired product quality. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to successfully synthesize and utilize this important deuterated solvent.

References

A Technical Guide to 1,2-Dichloroethane-d4 for Researchers and Drug Development Professionals

CAS Number: 17060-07-0

This in-depth technical guide provides comprehensive information on 1,2-dichloroethane-d4, a deuterated analog of 1,2-dichloroethane. This isotopically labeled compound is a critical tool for researchers, scientists, and drug development professionals, primarily utilized as an internal standard in analytical chemistry and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. Its unique properties allow for enhanced accuracy and precision in quantitative analyses and structural elucidation of various compounds.

Core Specifications

This compound is a colorless liquid with a chloroform-like odor.[1] Its physical and chemical properties are summarized in the tables below, providing a clear comparison of its key specifications.

General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 17060-07-0 | [2][3][4][5] |

| Molecular Formula | C₂D₄Cl₂ | [2] |

| Linear Formula | ClCD₂CD₂Cl | [5] |

| Molecular Weight | 102.98 g/mol | [2][3][5] |

| Alternate Names | Ethylene-d4 dichloride, 1,2-dichloro-1,1,2,2-tetradeuterioethane | [3][4] |

| Unlabeled CAS Number | 107-06-2 | [4] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Melting Point | -35 °C (lit.) | [5][6][7] |

| Boiling Point | 83 °C (lit.) | [5][6][7] |

| Density | 1.307 g/mL at 25 °C (lit.) | [5][6][7] |

| Refractive Index | n20/D 1.443 (lit.) | [5][6][7] |

| Solubility | Chloroform, DMSO. Partially miscible with water. | [2][6] |

Quality and Purity Specifications

| Specification | Value | Reference |

| Isotopic Purity | ≥98% to 99 atom % D | [3][5][7][8] |

| Chemical Purity | ≥99% (CP) | [5][7][9] |

| Assay (GC) | ≥99.0% | [10] |

| Water Content (Karl Fischer) | ≤ 300ppm | [10] |

Experimental Protocols

Detailed methodologies for the primary applications of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific instrumentation and experimental goals.

Protocol 1: Use as an Internal Standard in GC/MS Analysis of Volatile Organic Compounds (VOCs)

This protocol is based on established environmental analysis procedures, such as those outlined by the US Environmental Protection Agency (EPA).[11] this compound is used as a surrogate or internal standard to correct for variations in sample preparation, injection volume, and instrument response.

1. Reagents and Materials:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound stock solution (e.g., 2000 µg/mL in methanol)

-

Internal standard spiking solution (prepared by diluting the stock solution to the desired concentration, e.g., 25 µg/mL in methanol)

-

Calibration standards containing the target VOCs

-

Sample vials (e.g., 40 mL VOA vials with PTFE-lined septa)

-

Purge and trap concentrator coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS)

2. Sample Preparation and Spiking:

-

For aqueous samples, collect the sample in a VOA vial, ensuring no headspace. If required, preserve the sample by adding a few drops of 1:1 HCl to achieve a pH < 2.

-

Prior to analysis, bring the sample to room temperature.

-

Uncap the vial and add a known volume of the this compound internal standard spiking solution. For a 5 mL sample, 5 µL of a 25 µg/mL solution can be added to achieve a final concentration of 25 µg/L.[11]

-

Immediately reseal the vial.

3. Purge and Trap GC/MS Analysis:

-

Place the spiked sample into the autosampler of the purge and trap system.

-

The sample is purged with an inert gas (e.g., helium or nitrogen) for a set duration (e.g., 11 minutes), transferring the volatile analytes and the internal standard onto a sorbent trap.

-

The trap is then rapidly heated to desorb the compounds into the GC/MS system.

-

The GC separates the components based on their boiling points and interaction with the capillary column (e.g., DB-624).

-

The MS detects and quantifies the analytes and the internal standard.

4. Data Analysis:

-

Identify the target analytes and this compound by their retention times and mass spectra.

-

Calculate the Relative Response Factor (RRF) for each analyte using the following formula: RRF = (Ax / Cx) / (Ais / Cis) Where:

-

Ax = Peak area of the analyte

-

Cx = Concentration of the analyte

-

Ais = Peak area of the internal standard (this compound)

-

Cis = Concentration of the internal standard (this compound)

-

-

Construct a calibration curve by plotting the RRF against the concentration for a series of calibration standards.

-

Quantify the concentration of the analytes in the unknown samples using the calibration curve.

Protocol 2: Use as a Solvent for NMR Spectroscopy

This compound can be used as a solvent for NMR analysis, particularly for compounds that are not soluble in more common deuterated solvents.[6]

1. Reagents and Materials:

-

This compound (NMR grade, ≥99 atom % D)

-

Compound of interest

-

NMR tube (high-quality, clean, and dry)

-

Pipette or syringe

-

Filter (e.g., glass wool plug in a Pasteur pipette)

2. Sample Preparation:

-

Ensure the compound of interest is as pure as possible to avoid signals from impurities.

-

Weigh the appropriate amount of the compound. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a higher concentration may be needed.

-

Dissolve the compound in approximately 0.6-0.7 mL of this compound in a small vial.[12]

-

Ensure the sample is completely dissolved. If any solid particles are present, filter the solution directly into the NMR tube to prevent distortion of the magnetic field homogeneity.

-

The final volume in the NMR tube should result in a sample height of 40-50 mm.[12]

-

Cap the NMR tube securely and label it appropriately.

3. NMR Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the this compound.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the desired NMR spectra (e.g., ¹H, ¹³C, 2D experiments).

Visualized Workflow

The following diagram illustrates the general workflow for the analysis of volatile organic compounds in an environmental water sample using this compound as an internal standard.

Caption: Workflow for VOC analysis using this compound as an internal standard.

References

- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. floridadep.gov [floridadep.gov]

- 6. researchgate.net [researchgate.net]

- 7. sites.bu.edu [sites.bu.edu]

- 8. agilent.com [agilent.com]

- 9. perlan.com.pl [perlan.com.pl]

- 10. Metabolomics Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. benchchem.com [benchchem.com]

- 12. organomation.com [organomation.com]

In-Depth Technical Guide to the Isotopic Purity of 1,2-Dichloroethane-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analysis of 1,2-dichloroethane-d4 (DCE-d4), with a focus on determining its isotopic purity. The information presented is intended to equip researchers with the necessary knowledge to produce and verify high-purity deuterated solvents essential for a range of scientific applications, including as a nuclear magnetic resonance (NMR) solvent and as a surrogate standard in the analysis of volatile organic compounds.[1]

Introduction to Isotopic Purity

In the context of deuterated compounds, two key terms are often used: isotopic enrichment and chemical purity. It is crucial to understand the distinction between them.

-

Chemical Purity: This refers to the percentage of the desired compound in a sample, exclusive of any chemical contaminants. For high-quality deuterated standards, a chemical purity of greater than 99% is generally recommended to minimize interference from other compounds.

-

Isotopic Enrichment (Atom % D): This value represents the percentage of a specific atom that is the desired isotope. For this compound, an isotopic enrichment of 99 atom % D signifies that at each of the four hydrogen positions, there is a 99% probability of finding a deuterium atom.

It is important to note that isotopic enrichment is not the same as the abundance of the fully deuterated species (d4). Due to statistical distribution, a sample with 99 atom % D will contain a small percentage of molecules with fewer than four deuterium atoms (d3, d2, etc.).

Synthesis of this compound

The primary industrial method for producing 1,2-dichloroethane is the direct chlorination of ethylene. This process can be adapted for the synthesis of its deuterated analog.

A common laboratory-scale synthesis of this compound involves the direct reaction of ethylene-d4 gas with chlorine gas.

Reaction:

C₂D₄ + Cl₂ → ClCD₂CD₂Cl

Conceptual Synthesis Workflow:

References

1,2-dichloroethane-d4 molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of 1,2-dichloroethane-d4, a deuterated analog of 1,2-dichloroethane. It is intended to serve as a technical resource, detailing its core physicochemical properties and common applications.

Physicochemical Properties

This compound is a colorless liquid with a chloroform-like odor.[1] As a deuterated compound, it serves as a valuable tool in various analytical and research applications where isotopic labeling is required.[1] Its properties are summarized below.

| Property | Value |

| Molecular Formula | C₂D₄Cl₂[2][3] |

| Molecular Weight | 102.98 g/mol [1][2][3][4][5][6] |

| IUPAC Name | 1,2-dichloro-1,1,2,2-tetradeuterioethane[1] |

| CAS Number | 17060-07-0[1][2][3][4][6] |

| Synonyms | Ethylene-d4 dichloride, 1,2-Dichloroethane-1,1,2,2-D4[1][2] |

| Isotopic Purity | ≥98% to >99 atom %[1][2][4] |

| Chemical Purity | 99%[5][6] |

Core Compound Relationships

The following diagram illustrates the relationship between the compound's identity and its fundamental properties.

Caption: Key identifiers and properties of this compound.

Applications in Research

Due to its unique isotopic signature, this compound is utilized in several scientific fields:

-

Analytical Chemistry : It is frequently used as a solvent and an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Mechanistic Studies : Researchers employ it in studies of reaction mechanisms and kinetics, where the deuterium labeling provides valuable insights into molecular behavior.[1]

-

Environmental Analysis : It serves as a labeled analog for 1,2-dichloroethane in environmental monitoring and studies of priority pollutants.[3][5][6]

Experimental Protocols

This guide focuses on the fundamental properties and applications of this compound based on publicly available data. Detailed experimental protocols are highly specific to the research context and are therefore not included. For methodologies, users should refer to peer-reviewed literature detailing specific experimental setups, such as those involving NMR analysis or kinetic studies where this compound is used.

References

- 1. Buy this compound | 17060-07-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. achemtek.com [achemtek.com]

- 5. 1,2-Dichloroethane (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-18-5 [isotope.com]

- 6. 1,2-Dichloroethane-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

An In-depth Technical Guide to 1,2-Dichloroethane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,2-dichloroethane-d4 (CAS Number: 17060-07-0). This deuterated analog of 1,2-dichloroethane is a crucial compound in various scientific and research applications, particularly in analytical and synthetic chemistry.

Chemical Structure and Properties

This compound, also known as deuterated 1,2-dichloroethane or ethylene-d4 dichloride, is a stable isotopologue of 1,2-dichloroethane where all four hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen.[1] This isotopic substitution imparts distinct spectral characteristics, making it highly valuable in nuclear magnetic resonance (NMR) spectroscopy.[1] Its chemical formula is C₂D₄Cl₂.[2]

Below is a diagram illustrating the chemical structure of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂D₄Cl₂ |

| Molecular Weight | 102.98 g/mol |

| CAS Number | 17060-07-0 |

| Appearance | Colorless liquid[3] |

| Odor | Chloroform-like[3] |

| Melting Point | -35 °C (lit.)[4] |

| Boiling Point | 83 °C (lit.)[4] |

| Density | 1.307 g/mL at 25 °C (lit.)[4] |

| Refractive Index (n20/D) | 1.443 (lit.)[4] |

| Isotopic Purity | 99 atom % D |

| Solubility | Partially miscible with water.[4] |

Spectroscopic Data

The deuteration of 1,2-dichloroethane significantly alters its spectroscopic properties, which is the primary reason for its use in advanced analytical techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Chemical Shift [ppm]: 3.72 (quintuplet); Coupling Constant [Hz]: ¹J(C,D) = 23.5[5] |

| ¹³C NMR | Chemical Shift [ppm]: 43.6 (quintuplet)[5] |

| Mass Spectrometry | Mass Shift: M+4 |

| Infrared (IR) Spectroscopy | Spectra available from various databases.[6] |

Synthesis

The synthesis of this compound has been reported through the addition of chlorine to ethylene-d4.[7] A general workflow for a plausible synthesis route is outlined below.

Experimental Protocols

While detailed, step-by-step experimental protocols are often proprietary or specific to the conducting laboratory, the synthesis of this compound generally involves the direct chlorination of ethylene-d4. A representative, though generalized, protocol would be:

-

Reaction Setup: A reaction vessel, typically made of glass and equipped with a gas inlet, a stirrer, and a cooling system, is charged with a suitable solvent (if any).

-

Introduction of Reactants: Ethylene-d4 gas is bubbled through the solvent while chlorine gas is simultaneously introduced at a controlled rate. The reaction is often initiated by UV light or a suitable catalyst.

-

Reaction Conditions: The reaction is typically carried out at a low temperature to control the exothermicity and prevent side reactions.

-

Workup and Purification: Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted chlorine and HCl. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by distillation to yield pure this compound.

Applications in Research and Development

This compound serves several critical roles in scientific research and drug development.

-

NMR Solvent: It is widely used as a solvent for NMR analysis.[4] Its deuterium atoms do not produce signals in the standard proton NMR spectrum, thus providing a clear window for observing the signals of the analyte.[8]

-

Surrogate Standard: In environmental analysis, it is employed as a surrogate standard for the analysis of volatile organic compounds (VOCs) in water by gas chromatography-mass spectrometry (GC-MS).[4]

-

Synthetic Chemistry: It acts as a chain termination reagent in the synthesis of poly(ethylene-d4 oxide).[4]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapor. |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |

| Carcinogenicity | H350: May cause cancer. |

This data is based on the non-deuterated form and should be considered for the deuterated analog as well.

References

- 1. CAS 17060-07-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 1,2-Dichloroethane D4 | CAS 17060-07-0 | LGC Standards [lgcstandards.com]

- 3. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]

- 4. This compound | 17060-07-0 [chemicalbook.com]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. spectrabase.com [spectrabase.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Buy this compound | 17060-07-0 [smolecule.com]

An In-depth Technical Guide to the Safety of 1,2-Dichloroethane-d4

This guide provides comprehensive safety information for 1,2-dichloroethane-d4 (CAS No. 17060-07-0), a deuterated form of 1,2-dichloroethane.[1] It is intended for researchers, scientists, and professionals in drug development who utilize this compound in laboratory settings, particularly as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Chemical and Physical Properties

This compound is a colorless liquid with a chloroform-like odor.[1][4] It is a deuterated isotopologue of 1,2-dichloroethane, where the four hydrogen atoms are replaced with deuterium.[2] This substitution makes it a valuable solvent for NMR analysis as it does not produce signals in the typical proton NMR spectrum.[1] The physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C2D4Cl2 or Cl(CD2)2Cl |

| Molecular Weight | 102.98 - 102.99 g/mol |

| Appearance | Colorless liquid |

| Odor | Chloroform-like |

| Melting Point | -35 °C[2][3] |

| Boiling Point | 83 °C[2][3] |

| Density | 1.307 g/mL at 25 °C[2][3] |

| Flash Point | 13 °C - 16.0 °C (closed cup)[3][4][5] |

| Autoignition Temperature | 413 °C / 775.4 °F[6] |

| Solubility | Partially miscible with water.[2] Soluble in chloroform and DMSO.[7] |

| Refractive Index | n20/D 1.443[2][3] |

| Vapor Density | 3.4[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[8] It is a highly flammable liquid and vapor that can form explosive mixtures with air.[4][9][10] The substance is harmful if swallowed, toxic if inhaled, and causes skin and serious eye irritation.[9][11] Furthermore, it is classified as a carcinogen (Category 1A or 1B) and may cause respiratory irritation.[9][10][11]

GHS Hazard Statements:

The potential health effects and target organs are visualized in the diagram below.

References

- 1. Buy this compound | 17060-07-0 [smolecule.com]

- 2. This compound | 17060-07-0 [chemicalbook.com]

- 3. This compound D 99atom 17060-07-0 [sigmaaldrich.com]

- 4. 1,2-Dichloroethane | ClCH2CH2Cl | CID 11 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Dichloroethane - DCCEEW [dcceew.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. usbio.net [usbio.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. isotope.com [isotope.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

Solubility of Compounds in 1,2-Dichloroethane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of various chemical compounds in 1,2-dichloroethane-d4 (DCE-d4). This deuterated solvent is frequently utilized in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of organic molecules. A thorough understanding of solubility in this solvent is critical for sample preparation, data acquisition, and interpretation. This document offers a compilation of solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in their experimental design.

Core Principles of Solubility in this compound

This compound, with the chemical formula ClCD₂CD₂Cl, is a colorless liquid that serves as a valuable solvent for a wide array of organic compounds.[1] Its ability to dissolve various molecules makes it a suitable medium for numerous analytical studies.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility. As a non-polar to weakly polar solvent, this compound is an excellent choice for dissolving nonpolar and weakly polar analytes that may exhibit poor solubility in more common deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).[2]

Factors that influence the solubility of a compound in this compound include the compound's polarity, molecular size, and the presence of functional groups capable of interacting with the solvent.[3] While general principles can guide solvent selection, experimental determination remains the most reliable method to ascertain a compound's solubility.

Quantitative Solubility Data

Precise quantitative solubility data for a wide range of specific compounds in this compound is not extensively published in readily accessible literature. However, practical solubility information can be inferred from standard laboratory procedures, particularly from guidelines for NMR sample preparation. The concentrations used for preparing NMR samples provide a strong indication of a compound's solubility, representing a concentration at which the compound is sufficiently soluble to yield a high-quality spectrum.

The following table summarizes estimated solubility based on typical concentrations used for NMR spectroscopy. It is important to note that these values represent a common working range and the maximum solubility may be higher.

| Compound Class | Typical Concentration for ¹H NMR (mg/mL) | Typical Concentration for ¹³C NMR (mg/mL) | Estimated Molar Solubility Range (mM) | Notes |

| Small Organic Molecules (MW < 600) | 2 - 20 | 20 - 100 | 10 - 200 | For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is common.[2][4] For the less sensitive ¹³C NMR, higher concentrations of 10-50 mg are often required.[5] These ranges suggest that many small organic molecules are readily soluble in this compound. |

| Polymers | 10 - 50 | 50 - 150 | Varies with MW | The solubility of polymers is highly dependent on their molecular weight, crystallinity, and branching.[6] While some polymers dissolve readily, others may require heating.[6] For NMR analysis of polymers like polystyrene, deuterated chloroform is a standard solvent, indicating that similar non-polar polymers would likely dissolve in this compound.[7] |

| Pharmaceutical Compounds | 2 - 20 | 20 - 100 | 5 - 150 | The solubility of active pharmaceutical ingredients (APIs) varies greatly with their structure. This compound can be a suitable solvent for less polar APIs.[8] |

Experimental Protocols

Accurate determination of solubility is crucial for various applications, from preparing solutions for analysis to designing reaction conditions. Below are detailed protocols for determining the solubility of a compound in this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

Analyte of interest

-

This compound

-

Small vials with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Syringe filters (0.2 µm, PTFE)

-

Pre-weighed evaporation dish or vial

Procedure:

-

Prepare a Supersaturated Mixture: To a vial, add a known mass of the analyte (e.g., 100 mg). Add a known volume of this compound (e.g., 2 mL).

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled environment set to the desired temperature (e.g., 25 °C). Agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Phase Separation: Allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a 0.2 µm PTFE filter to remove any undissolved particles.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed evaporation dish or vial.

-

Mass Determination: Place the dish or vial in a fume hood or use a gentle stream of nitrogen to evaporate the this compound completely. Once the solvent is fully evaporated, re-weigh the dish or vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of supernatant taken (L))

Protocol 2: NMR Method for Solubility Determination

This method utilizes NMR spectroscopy to quickly measure the solubility of a compound without the need for phase separation.[3]

Materials:

-

Analyte of interest

-

This compound

-

NMR tube

-

Internal standard (a compound soluble in DCE-d4 with a known concentration and distinct NMR signals)

-

NMR spectrometer

Procedure:

-

Prepare a Saturated Solution: In a vial, prepare a saturated solution of the analyte in this compound as described in steps 1 and 2 of the Gravimetric Method.

-

Add Internal Standard: To the saturated solution, add a known amount of a suitable internal standard.

-

NMR Sample Preparation: Transfer an aliquot of the saturated solution containing the internal standard to an NMR tube.

-

Acquire NMR Spectrum: Acquire a quantitative ¹H NMR spectrum of the sample.

-

Data Analysis: Integrate the signals of the analyte and the internal standard. The concentration of the analyte can be determined by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound in this compound, from initial testing to the preparation of a solution for NMR analysis.

Caption: Workflow for assessing compound solubility in this compound.

References

- 1. Buy this compound | 17060-07-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. NMR Of Polymer Materials - Q&A [nmr.oxinst.com]

- 8. CAS 17060-07-0: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichloroethane-d4

This guide provides a comprehensive overview of the boiling and melting points of 1,2-dichloroethane-d4, a deuterated solvent significant in scientific research, particularly in NMR spectroscopy and as a surrogate standard in environmental analysis. The document details the physical properties, outlines the experimental protocols for their determination, and is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound, also known as deuterated ethylene dichloride, is a colorless liquid with a chloroform-like odor.[1] Its chemical formula is ClCD₂CD₂Cl.[2] The substitution of hydrogen atoms with deuterium isotopes (99 atom % D) lends it a distinct molecular weight and makes it invaluable for applications requiring isotopic labeling.[1][3][4]

Quantitative Data Summary

The boiling and melting points of this compound are critical parameters for its application and handling in a laboratory setting. Below is a comparative summary of these properties for both the deuterated and non-deuterated forms.

| Property | This compound | 1,2-Dichloroethane (non-deuterated) |

| Boiling Point | 83 °C[3][5][6][7]; 83.5 °C[8] | 83.47 °C[9]; 83.4 °C[10]; 84 °C[11] |

| Melting Point | -35 °C[3][5][7]; -35.3 °C[8] | -35.87 °C[9]; -35.6 °C[10]; -35 °C[11] |

Experimental Protocols for Determination of Physical Properties

The determination of accurate boiling and melting points is fundamental to characterizing a chemical substance. Standard laboratory procedures for these measurements are described below.

Melting Point Determination:

A common and effective method for determining the melting point of a crystalline solid involves the use of a melting point apparatus, such as a Mel-Temp or a Thiele tube.[12]

-

Sample Preparation: A small amount of the solid compound is introduced into a capillary tube, which is then sealed at one end.[12][13] The sample is packed tightly to a height of 1-2 mm.[12]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

Heating and Observation: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the expected melting point.[14]

-

Data Recording: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has transitioned to a liquid.[12][13] A narrow melting point range (0.5-1°C) is indicative of a pure compound.[12]

Boiling Point Determination:

The boiling point of a liquid can be determined using techniques such as simple distillation or by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12][14]

-

Apparatus Setup: For a micro-scale determination, a small amount of the liquid is placed in a test tube with an inverted capillary tube (open end down). This assembly is attached to a thermometer and heated in an oil bath.[13] For larger quantities, a simple distillation apparatus is used.[14]

-

Heating and Observation: The liquid is heated gently. As the temperature rises, air escapes from the inverted capillary. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary.[13] In a distillation, the temperature is recorded when the liquid is consistently condensing and dripping.[14]

-

Data Recording: The temperature at which the rapid stream of bubbles is observed is recorded as the boiling point.[13] Pure liquids exhibit a sharp, constant boiling point.[12]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling and melting points of a chemical substance.

Caption: Generalized workflow for determining the boiling and melting points.

References

- 1. Buy this compound | 17060-07-0 [smolecule.com]

- 2. 1,2-Dichloroethane (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-18-1 [isotope.com]

- 3. This compound D 99atom 17060-07-0 [sigmaaldrich.com]

- 4. 1,2-Dichloroethane-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Page loading... [guidechem.com]

- 6. 17060-07-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 17060-07-0 [chemicalbook.com]

- 8. isotope.com [isotope.com]

- 9. 1,2-dichloroethane [chemister.ru]

- 10. Table 4-2, Physical and Chemical Properties of 1,2-Dichloroethane - Toxicological Profile for 1,2-Dichloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 1,2-dichloroethane [stenutz.eu]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to 1,2-Dichloroethane-d4 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,2-dichloroethane-d4 (D4-EDC), a deuterated analog of 1,2-dichloroethane. It is a crucial component in many analytical laboratories, primarily utilized as an internal standard for quantitative analysis. This document covers its technical specifications, pricing, and detailed experimental protocols for its application in Gas Chromatography-Mass Spectrometry (GC/MS).

Market Price and Availability

The price of this compound is subject to variation based on the supplier, purity, isotopic enrichment, and quantity purchased. As such, a fixed price per gram cannot be definitively stated. For accurate, real-time pricing, it is recommended to consult the catalogs of major chemical suppliers. However, to provide a general market indication, prices from various suppliers are summarized below.

| Supplier | Quantity | Purity/Isotopic Enrichment | Example Price (USD) |

| Cambridge Isotope Laboratories | 1 g | 99 atom % D | $66.00 - $132.55[1][2][3] |

| Cambridge Isotope Laboratories | 5 g | 99 atom % D | $424.00[3][4] |

| Aladdin Scientific (via CP Lab Safety) | 1 g | min 99 atom % D | $94.99[5] |

| Spectrum Chemical | 1 g | 99 atom % D | $237.25[6] |

| Santa Cruz Biotechnology (via Molbase) | 1 g | 96% | $66.00[7] |

| Various Suppliers (via Molbase) | 1 g | 99% | $176.92 - $195.00[7] |

Note: Prices are for illustrative purposes and may have changed. They do not include shipping or hazardous material fees. Some vendors may require a minimum order quantity.

Technical Data and Specifications

This compound is a stable, isotopically labeled version of 1,2-dichloroethane, where the four hydrogen atoms have been replaced with deuterium. This mass shift (M+4) allows it to be distinguished from its unlabeled counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties.

| Property | Typical Value |

| Chemical Formula | ClCD₂CD₂Cl (or C₂D₄Cl₂) |

| CAS Number | 17060-07-0 |

| Molecular Weight | 102.98 g/mol [2][4][5] |

| Appearance | Colorless liquid[8][9] |

| Density | ~1.307 g/mL at 25 °C[10] |

| Boiling Point | ~83 °C[10] |

| Melting Point | ~-35 °C[10] |

| Isotopic Purity | ≥99 atom % D[5] |

| Chemical Purity | ≥99%[2][4] |

| Primary Applications | Internal Standard, Surrogate Standard, NMR Solvent[2][10][11] |

Core Application: Internal Standard in Quantitative Analysis

The most prominent use of this compound is as an internal standard (IS) for the quantitative analysis of volatile organic compounds (VOCs), including its non-deuterated counterpart, by GC/MS.[11][12] Isotopically labeled standards are considered the gold standard in mass spectrometry because they co-elute with the analyte and experience similar effects during sample preparation, extraction, and injection, thereby correcting for analyte loss and variations in instrument response.[12]

This makes D4-EDC particularly valuable in environmental analysis (e.g., EPA Method 624.1, 524.2) and in monitoring workplace air for exposure to 1,2-dichloroethane.[13][14][15]

Experimental Protocol: Quantification of 1,2-Dichloroethane in Water by GC/MS

This section provides a detailed methodology for the use of this compound as an internal standard in a purge-and-trap GC/MS analysis, adapted from principles outlined in standard environmental testing methods.

Objective: To accurately quantify the concentration of 1,2-dichloroethane in an aqueous sample.

Materials:

-

This compound (IS) Stock Solution: Prepare a stock solution in methanol (e.g., 2.0 mg/mL).[16]

-

Analyte Stock Solution: Prepare a stock solution of unlabeled 1,2-dichloroethane in methanol.

-

Calibration Standards: Prepare a series of calibration standards at a minimum of five concentration levels by adding appropriate volumes of the analyte stock solution to reagent water.[13]

-

Reagent Water: Purified water free of interfering analytes.

-

Purge-and-Trap System & GC/MS: A system compliant with EPA method requirements.[13][15]

Methodology:

-

Preparation of Standards and Samples:

-

For each calibration standard, add a precise volume of the analyte stock solution to a fixed volume of reagent water (e.g., 5 mL) in a purge vial.

-

To each calibration standard, and to each unknown sample vial, add a constant, known amount of the this compound internal standard solution. A typical final concentration for the IS is 5-20 µg/L (ppb).

-

Seal the vials immediately to prevent loss of volatiles.

-

-

Purge-and-Trap:

-

Place the vial in the autosampler of the purge-and-trap system.

-

The sample is purged with an inert gas (e.g., helium or nitrogen) at a controlled flow rate.[14] Volatile compounds, including the analyte and the internal standard, are transferred from the aqueous phase to the vapor phase.

-

The vapor is swept through a sorbent trap, where the compounds are retained.

-

-

Thermal Desorption and GC/MS Analysis:

-

The trap is rapidly heated, desorbing the analytes onto the gas chromatograph column.

-

The GC column separates the analytes based on their boiling points and affinity for the stationary phase. This compound will have a retention time nearly identical to that of 1,2-dichloroethane.

-

The separated compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Data Acquisition and Processing:

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity.

-

Monitor characteristic ions for both the analyte and the internal standard.

-

1,2-dichloroethane: e.g., m/z 62, 64

-

This compound: e.g., m/z 66, 68

-

-

Integrate the peak area for a primary quantitation ion for both the analyte and the internal standard.

-

-

Quantification:

-

Calculate the Response Factor (RF) for each calibration standard: RF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)

-

Generate a calibration curve by plotting (Areaanalyte / AreaIS) against the concentration of the analyte for all standards. The average RF or a linear regression of the curve is used.

-

Calculate the concentration of the analyte in the unknown sample using the following equation: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

-

Visualized Workflows

The following diagrams illustrate the key processes involved in using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Logical basis for using a stable isotope-labeled internal standard.

References

- 1. Cambridge Isotope Laboratories this compound (D, 99%), 1 G, 17060-07-0, | Fisher Scientific [fishersci.com]

- 2. 1,2-Dichloroethane (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-18-1 [isotope.com]

- 3. 1,2-Dichloroethane-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. 1,2-Dichloroethane (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-18-5 [isotope.com]

- 5. calpaclab.com [calpaclab.com]

- 6. netascientific.com [netascientific.com]

- 7. This compound price & availability - MOLBASE [molbase.com]

- 8. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]

- 9. Certificate of Analysis [alphachemika.co]

- 10. This compound | 17060-07-0 [chemicalbook.com]

- 11. This compound | 17060-07-0 | Benchchem [benchchem.com]

- 12. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. series.publisso.de [series.publisso.de]

- 15. epa.gov [epa.gov]

- 16. accustandard.com [accustandard.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Dichloroethane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-dichloroethane-d4 (ClCD₂CD₂Cl). This deuterated solvent is a crucial tool in NMR spectroscopy, particularly for dissolving a wide range of organic compounds to elucidate their structures. Understanding its own ¹H NMR signature, primarily arising from residual, incompletely deuterated species, is paramount for accurate spectral interpretation and the assessment of isotopic purity.

The ¹H NMR Spectrum: Residual Proton Signals

In an ideal, 100% isotopically pure this compound sample, no signals would be observed in the ¹H NMR spectrum. However, commercial deuterated solvents invariably contain a small percentage of residual protons.[1] For this compound, the most prevalent isotopomer containing protons is 1,2-dichloro-1,1,2-trideuterioethane (ClCD₂CHDCl).

The ¹H NMR spectrum of this compound is therefore characterized by the signal of the single proton in this residual isotopomer.

Chemical Shift

The chemical shift of the residual proton in this compound is influenced by the surrounding electron density, which is in turn affected by the electronegative chlorine atoms. Published data indicates that the chemical shift of non-deuterated 1,2-dichloroethane as a trace impurity in various deuterated solvents is approximately 3.73 ppm when measured in chloroform-d (CDCl₃).[2] This value serves as a reliable estimate for the chemical shift of the residual proton in this compound.

Multiplicity and Coupling Constants

The signal of the residual proton in ClCD₂CHDCl is split by the two adjacent deuterium atoms on the same carbon. Deuterium has a nuclear spin (I) of 1, leading to a characteristic splitting pattern. The multiplicity of a proton signal coupled to 'n' deuterium atoms is given by the formula 2nI + 1.

For the CHDCl group, the single proton is coupled to two deuterium atoms (n=2). Therefore, the expected multiplicity is:

2(2)(1) + 1 = 5

This results in a quintet with an intensity ratio of 1:2:3:2:1 .[3]

The coupling constant between the proton and the deuterium atoms is a two-bond coupling, denoted as ²J(H,D). The magnitude of H-D coupling is generally smaller than the corresponding H-H coupling. A general approximation is that J(H,D) is about 1/6.5 of the corresponding J(H,H) value.[3] For geminal protons on an sp³ hybridized carbon, the ²J(H,H) coupling constant is typically around -10 to -15 Hz. This would predict a ²J(H,D) of approximately 1.5 to 2.3 Hz .

Data Summary

The expected ¹H NMR spectral parameters for the residual proton signal in this compound are summarized in the table below.

| Parameter | Expected Value | Multiplicity | Intensity Ratio |

| Chemical Shift (δ) | ~3.73 ppm | Quintet | 1:2:3:2:1 |

| Coupling Constant (²J(H,D)) | ~1.5 - 2.3 Hz | - | - |

Isotopic Purity Determination via ¹H NMR

The isotopic purity of this compound can be determined using quantitative ¹H NMR (qNMR). By integrating the area of the residual proton signal and comparing it to the integral of a known internal standard of high purity, the concentration of the proton-containing isotopomer can be calculated. The isotopic purity is then expressed as the percentage of deuterium atoms at the specified positions. For a high degree of accuracy, it is crucial to ensure a long relaxation delay (D1) during NMR acquisition to allow for complete relaxation of all nuclei.

The following diagram illustrates the logical relationship between the isotopic purity of the solvent, the presence of residual protons, and the resulting ¹H NMR spectrum.

References

The Deuterated Workhorse: A Technical Guide to 1,2-Dichloroethane-d4 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloroethane-d4 (DCE-d4), the deuterated isotopologue of 1,2-dichloroethane, is a versatile solvent and reagent with specialized applications in modern chemical and analytical research. Its unique isotopic composition, where four hydrogen atoms are replaced by deuterium, renders it invaluable in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry-based analysis, and in the elucidation of reaction mechanisms. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and logical diagrams to facilitate its effective use in the laboratory.

Core Applications of this compound

The primary applications of this compound in a research setting are concentrated in three main areas:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a deuterated solvent, it provides a non-interfering medium for the analysis of a wide range of organic compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): It serves as a reliable surrogate standard for the quantification of volatile organic compounds (VOCs).

-

Mechanistic Studies: Its isotopic labeling is instrumental in probing kinetic isotope effects to elucidate reaction pathways.

This compound as a Solvent in NMR Spectroscopy

The most prevalent application of this compound is as a solvent for NMR spectroscopy.[1] The substitution of protons with deuterium nuclei, which resonate at a different frequency, eliminates overwhelming solvent signals from the ¹H NMR spectrum, allowing for clear observation of the analyte's proton signals.[2][3]

Key Advantages in NMR:

-

Signal Clarity: The deuterium atoms do not produce signals in the standard proton NMR spectrum, preventing interference with the signals of the compound being analyzed.[2]

-

Good Solubility: It effectively dissolves a broad range of organic compounds, making it a versatile choice for various samples.[2]

-

Deuterium Lock: The deuterium signal is used by modern NMR spectrometers to stabilize the magnetic field strength, ensuring high-resolution spectra.[3]

Quantitative Data for this compound as an NMR Solvent

| Property | Value | Reference |

| Chemical Formula | C₂D₄Cl₂ | [4] |

| Molecular Weight | 102.98 g/mol | [2] |

| Isotopic Purity | ≥99 atom % D | [1] |

| Boiling Point | 83 °C (lit.) | [1] |

| Melting Point | -35 °C (lit.) | [1] |

| Density | 1.307 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.443 (lit.) | [1] |

| CAS Number | 17060-07-0 | [4] |

Experimental Protocol: Sample Preparation for NMR Spectroscopy

A standard protocol for preparing an NMR sample using this compound is as follows:

-

Sample Weighing: Accurately weigh 1-10 mg of the solid analyte for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial. For liquid samples, use 1-10 µL.

-

Dissolution: Add approximately 0.6 mL of this compound to the vial.

-

Mixing: Gently vortex or swirl the vial to ensure the analyte is completely dissolved.

-

Filtration: To remove any particulate matter, filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube.

-

Volume Adjustment: Ensure the final volume in the NMR tube is between 0.5 mL and 0.7 mL.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

-

Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent before acquiring data.

Workflow for NMR Sample Preparation

This compound as a Surrogate Standard in GC-MS

In environmental analysis and other fields requiring the quantification of volatile organic compounds (VOCs), this compound is employed as a surrogate standard.[1][5] Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be present in the sample. They are added to samples, standards, and blanks at a known concentration prior to analysis to monitor the efficiency of the analytical process, including extraction and chromatography.

Key Advantages as a Surrogate Standard:

-

Chemical Similarity: Its volatility and chromatographic behavior are similar to many chlorinated VOCs.

-

Isotopic Distinction: The deuterium labeling allows it to be easily distinguished from its non-deuterated counterpart and other analytes by mass spectrometry.

-

Quantification Accuracy: It helps to correct for variations in extraction efficiency and instrument response, leading to more accurate quantification of target analytes.

Quantitative Data for GC-MS Application

| Parameter | Value | Reference |

| Application | Analysis of Volatile Organic Compounds (VOCs) in water | [1] |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

| Surrogate Standard Concentration | 25 ppb (µg/L) in the final sample volume | [6] |

| Internal Standards Used Alongside | Dibromofluoromethane, Toluene-d8, 4-Bromofluorobenzene | [6] |

Experimental Protocol: VOC Analysis in Water using GC-MS with this compound as a Surrogate Standard

This protocol is a generalized procedure based on common environmental testing methods:

-

Standard Preparation: Prepare a stock solution of this compound and other surrogate standards (e.g., dibromofluoromethane, toluene-d8, 4-bromofluorobenzene) in methanol at a concentration of 25 ppm.

-

Sample Spiking: To a 5 mL water sample, add 5 µL of the surrogate standard mix, resulting in a final concentration of 25 ppb for each surrogate.

-

Internal Standard Spiking: Add internal standards (e.g., pentafluorobenzene, 1,4-difluorobenzene, chlorobenzene-d5) to the sample.

-

Purge and Trap: Place the sample in a purge and trap system. Purge the sample with an inert gas to transfer the volatile analytes and surrogates onto a sorbent trap.

-

Thermal Desorption: Heat the trap to desorb the trapped compounds onto the GC column.

-

GC-MS Analysis: Separate the compounds using a suitable GC temperature program and detect them using a mass spectrometer.

-

Data Analysis: Quantify the target VOCs by comparing their response to the internal standards, and assess the recovery of the surrogate standards (including this compound) to ensure method performance. The recovery should typically be within a predefined range (e.g., 70-130%).

Logical Flow of GC-MS Analysis with a Surrogate Standard

Application in Studying Kinetic Isotope Effects

The difference in mass between hydrogen and deuterium can lead to different rates for chemical reactions involving the breaking of a C-H versus a C-D bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[7] this compound has been used in studies to understand the KIE in elimination reactions.

The Principle of the Kinetic Isotope Effect:

The vibrational frequency of a C-D bond is lower than that of a C-H bond, resulting in a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step. The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD). A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step.

Quantitative Data for the Kinetic Isotope Effect in the Elimination Reaction of 1,2-Dichloroethane

| Reaction | Isotope Effect (kH/kD) | Reference |

| HCl/DCl elimination from chemically activated 1,2-dichloroethane | 3.5 ± 0.1 | [4] |

This significant KIE value indicates that the C-H (or C-D) bond is indeed broken in the rate-determining step of the HCl elimination reaction.

Conceptual Pathway of the Kinetic Isotope Effect Study

Role as a Chain Termination Reagent in Polymer Synthesis

While less commonly documented with specific protocols, this compound can theoretically be used as a chain termination or transfer agent in certain polymerization reactions, such as the anionic polymerization of ethylene oxide. In such a role, the chloro- groups would react with the propagating anionic chain end, terminating its growth. The incorporation of the deuterated moiety would allow for end-group analysis by NMR to study the polymerization kinetics and mechanism. A detailed experimental protocol for this specific application was not prominently available in the reviewed literature, suggesting it is a more specialized use case.

Conclusion

This compound is a valuable tool for researchers in chemistry and related fields. Its primary and most well-established applications are as a non-interfering solvent in NMR spectroscopy and as a reliable surrogate standard in the GC-MS analysis of volatile organic compounds. Furthermore, its use in studying kinetic isotope effects provides crucial insights into reaction mechanisms. While its application in polymer synthesis is plausible, it appears to be less common. The detailed information and protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Storage and Handling of 1,2-Dichloroethane-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 1,2-dichloroethane-d4. Adherence to these protocols is critical to ensure the integrity of the product, the safety of laboratory personnel, and the accuracy of experimental outcomes.

Chemical and Physical Properties

This compound, a deuterated isotopologue of 1,2-dichloroethane, is a valuable solvent in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in various chemical analyses. Its physical and chemical properties are summarized below.

| Property | Value |

| Chemical Formula | C₂D₄Cl₂ |

| Molecular Weight | 102.99 g/mol |

| CAS Number | 17060-07-0 |

| Appearance | Colorless liquid |

| Boiling Point | 83 °C |

| Melting Point | -35 °C |

| Density | 1.307 g/mL at 25 °C |

| Refractive Index | n20/D 1.443 |

| Solubility | Partially miscible with water. |

| Autoignition Temperature | 413 °C / 775.4 °F |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. It is highly flammable, harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2][3]

Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Eye/Face | Chemical safety goggles and a face shield are required. |

| Skin | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For hand protection, it is crucial to use appropriate chemical-resistant gloves. Nitrile gloves may not be suitable for prolonged contact. It is recommended to consult glove manufacturer compatibility charts. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside of a certified chemical fume hood or in areas with inadequate ventilation. |

Storage Procedures

Proper storage of this compound is essential to maintain its purity and prevent hazardous situations.

-

Containers: Store in the original, tightly sealed container in a dry, well-ventilated, and flame-proof area.[4]

-

Temperature: Store at room temperature, away from heat, sparks, open flames, and other ignition sources.[3][4] Some sources also recommend refrigeration to extend shelf life, but freezing should be avoided.[5][6] If refrigerated, allow the vial to warm to room temperature before opening to prevent condensation.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

-

Moisture: As a deuterated solvent, it is hygroscopic and can absorb atmospheric moisture, which can compromise its isotopic purity and affect experimental results.[5] Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) for long-term storage or after opening.

-

Light: Protect from direct sunlight.

Handling Procedures

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Caption: A logical workflow for the safe handling of this compound.

Grounding and Static Electricity: To avoid ignition from static electricity, all metal parts of equipment used for transferring the solvent must be grounded. Use only non-sparking tools.[1]

Spill Procedures:

-

Minor Spills: For small spills, alert others in the area and wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.

Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a means to identify and quantify volatile impurities in this compound.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

-

Column: A capillary column suitable for volatile organic compounds, such as a DB-624 or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small, precise volume of the this compound sample is injected into the GC inlet. A split injection is typically used to prevent column overloading.

-

Oven Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 200°C.

-

Final Hold: Hold at 200°C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify any peaks other than the main this compound peak. The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.

Determination of Water Content by Karl Fischer Titration

This protocol determines the amount of water contamination in the solvent.

Methodology:

-

Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric, depending on the expected water content; coulometric is preferred for trace amounts).

-

Reagents: Karl Fischer reagent appropriate for ketones and aldehydes if such impurities are suspected, otherwise a standard composite reagent. A suitable solvent such as anhydrous methanol may be used.

-

Titration Vessel Preparation: The titration vessel is filled with the solvent and pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.

-

Sample Analysis: A known weight or volume of the this compound sample is injected into the conditioned titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The instrument automatically calculates the water content.

-

Reagent Standardization: The titer of the Karl Fischer reagent should be regularly determined using a certified water standard or disodium tartrate dihydrate.

Stability Assessment by Quantitative NMR (qNMR)

This method can be used to assess the chemical stability of this compound over time, especially when stored under specific conditions.

Methodology:

-

Internal Standard: A stable, non-reactive internal standard with a known concentration and a resonance peak that does not overlap with the analyte or expected impurity signals is chosen. Maleic acid or another suitable compound can be used.

-

Sample Preparation: A precise amount of the this compound to be tested is mixed with a precise amount of the internal standard.

-

Initial NMR Spectrum (Time = 0): An initial ¹H NMR spectrum is acquired immediately after sample preparation. The integration of the analyte peak(s) is compared to the integration of the internal standard peak to determine the initial concentration.

-

Storage: The sample is stored under the desired conditions (e.g., elevated temperature, exposure to light, or room temperature over several weeks or months).

-

Periodic NMR Spectra: NMR spectra are acquired at regular intervals.

-

Data Analysis: The ratio of the integration of the this compound peak to the internal standard peak is calculated for each time point. A decrease in this ratio over time indicates degradation of the solvent. The appearance of new peaks can be used to identify degradation products.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Karl Fischer water content titration - Scharlab [scharlab.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

Methodological & Application

Application Notes and Protocols for 1,2-Dichloroethane-d4 as an NMR Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloroethane-d4 (DCE-d4), also known as ethylene dichloride-d4, is a deuterated solvent increasingly utilized in Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of a variety of organic compounds and reaction mixtures. Its distinct physical and chemical properties offer advantages in specific applications, particularly for analytes with limited solubility in more common NMR solvents and for studies requiring a wide temperature range. This document provides detailed application notes and experimental protocols for the effective use of this compound in NMR spectroscopy, with a focus on reaction monitoring, polymer analysis, and the characterization of temperature-sensitive compounds.

Properties of this compound

A comprehensive understanding of the physical, chemical, and spectroscopic properties of this compound is crucial for its effective application as an NMR solvent.

Physical and Chemical Properties

This compound is a colorless, heavy liquid with a chloroform-like odor.[1][2] Its key physical and chemical data are summarized in the table below.[1][2][3][4][5]

| Property | Value |

| Linear Formula | ClCD₂CD₂Cl |

| Molecular Weight | 102.99 g/mol [3] |

| CAS Number | 17060-07-0[5] |

| Melting Point | -35 °C[3][4][5] |

| Boiling Point | 83 °C[3][4][5] |

| Density | 1.307 g/mL at 25 °C[3][4][5] |

| Refractive Index (n20/D) | 1.443[3][4] |

| Solubility | Partially miscible with water;[5] miscible with many organic solvents. |

NMR Spectroscopic Properties

The NMR signature of the solvent is a critical consideration for accurate spectral interpretation. The following table summarizes the expected chemical shifts and a known coupling constant for the residual protons and carbon-13 signals of this compound.[3]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (Residual CHDCl₂) | 3.72 | Quintet (5) | ¹J(C,D) = 23.5 |

| ¹³C | 43.6 | Quintet (5) | - |

Note: Chemical shifts can be influenced by temperature, concentration, and the solute.

Safety Precautions

This compound is a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.[6][7][8][9]

-

Hazards : Highly flammable liquid and vapor.[7][8][9] Harmful if swallowed or inhaled.[7] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7] Suspected of causing cancer.[7]

-

Handling : Avoid breathing vapors and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Keep away from heat, sparks, and open flames.[6][8]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[8]

-

Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Application Notes and Protocols

General NMR Sample Preparation

This protocol outlines the standard procedure for preparing an NMR sample using this compound.

Materials:

-

Analyte

-

This compound (ClCD₂CD₂Cl)

-

NMR tube (5 mm, appropriate for the spectrometer)

-

Pasteur pipette and bulb

-

Small vial

-

Glass wool

Protocol:

-

Determine Analyte Quantity:

-

For ¹H NMR, use 1-10 mg of a solid analyte or 1-10 µL of a liquid analyte.

-

For ¹³C NMR, a higher concentration of 10-50 mg of a solid analyte is recommended.

-

-

Dissolution:

-

Accurately weigh the solid analyte or measure the liquid analyte into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of this compound to the vial.

-

Gently swirl or vortex the vial to dissolve the analyte completely.

-

-

Filtration:

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution directly into the NMR tube to remove any particulate matter.

-

-

Final Volume Adjustment:

-